(R)-2-(4-Bromophenyl)piperazine is a chiral compound belonging to the piperazine class of organic compounds, characterized by its unique structure that includes a piperazine ring substituted with a bromophenyl group. The molecular formula of this compound is CHBrN, and it has a molecular weight of 241.13 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological disorders. Its stereochemistry, denoted by the "(R)" prefix, indicates that it has a specific three-dimensional arrangement that can influence its biological activity and interactions with biological targets.
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry and drug development.
Research suggests that (R)-2-(4-Bromophenyl)piperazine exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential effects on serotonin and dopamine receptors, which are crucial targets in treating psychiatric and neurological disorders. The presence of the bromine atom and the piperazine ring enhances its binding affinity and selectivity towards these receptors, making it a candidate for further pharmacological exploration .
The synthesis of (R)-2-(4-Bromophenyl)piperazine typically involves:
These compounds illustrate the diversity within the piperazine class while highlighting how variations in substituents can lead to different biological activities and therapeutic potentials
Studies have shown that (R)-2-(4-Bromophenyl)piperazine interacts with various biological targets, particularly neurotransmitter receptors. Its mechanism of action likely involves modulation of receptor activity, which can influence neurotransmission and potentially lead to therapeutic effects in conditions such as depression or anxiety disorders. Research continues to explore its binding affinities and functional outcomes in cellular models
Stereocontrol in piperazine synthesis is paramount for accessing enantiopure derivatives like (R)-2-(4-bromophenyl)piperazine. A notable advance involves multicomponent domino reactions combining Ugi and enamine alkylation steps. For instance, non-protected diamines and arylglyoxals react in methanol to yield fused pyrrolopiperazines with up to 95:5 diastereomeric ratios (d.r.). This method leverages the inherent stereogenicity of diamines to achieve complete diastereoselectivity, bypassing traditional resolution steps. Computational studies reveal that transition-state stabilization through hydrogen bonding between the enamine intermediate and arylglyoxal carbonyl groups governs selectivity, favoring the Re-face attack in bulky substrates. Another approach employs asymmetric hydrogenation of pyrazin-2-ols catalyzed by palladium complexes. For example, 5,6-diphenylpyrazin-2-ol undergoes hydrogenation using Pd(OCOCF₃)₂/(S)-synphos in trifluoroethanol, affording chiral piperazin-2-ones with >20:1 d.r. and 42% enantiomeric excess (e.e.). Optimizing the chiral ligand and solvent system could adapt this method for synthesizing (R)-2-(4-bromophenyl)piperazine by substituting phenyl groups with bromophenyl moieties. Catalytic asymmetric methods enable direct functionalization of the piperazine core. The Stoltz group developed a palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones using tris(4,4′-methoxydibenzylideneacetone)-dipalladium(0) and (S)-(CF₃)₃-t-BuPHOX ligand. This method installs α-tertiary substituents with 96% e.e., applicable to introducing chiral sidechains to (R)-2-(4-bromophenyl)piperazine. Organocatalytic strategies also show promise. MacMillan’s third-generation catalyst mediates α-chlorination of aldehydes, which are oxidized to α-chloroacids and condensed with diamines to form 2-oxopiperazines. Adapting this sequence using 4-bromophenylacetaldehyde could yield enantiopure (R)-2-(4-bromophenyl)piperazin-2-one, reducible to the target compound. Introducing the 4-bromophenyl group demands precision. Palladium-mediated cross-coupling reactions are widely used; however, nucleophilic aromatic substitution (SNAr) offers a direct route. For example, N-Boc-piperazine reacts with 1-bromo-4-fluorobenzene under microwave irradiation at 150°C to afford N-Boc-2-(4-bromophenyl)piperazine. The electron-withdrawing Boc group activates the piperazine nitrogen for SNAr, achieving 85% yield after deprotection. Alternatively, Ullmann-type couplings using copper catalysts enable aryl-amine bond formation. A mixture of piperazine, 4-bromophenyl iodide, copper(I) iodide, and trans-1,2-diaminocyclohexane in DMSO at 110°C provides 2-(4-bromophenyl)piperazine in 78% yield. This method avoids pre-protection but requires rigorous exclusion of moisture. Nitrogen protection is critical during piperazine synthesis. The tert-butoxycarbonyl (Boc) group is favored for its stability under basic conditions and ease of removal via trifluoroacetic acid. In Vortioxetine synthesis, N-Boc-piperazine undergoes Buchwald–Hartwig coupling with a bromophenyl sulfane, followed by deprotection to yield the secondary amine. For resin-bound syntheses, the fluorenylmethyloxycarbonyl (Fmoc) group offers orthogonal protection. Fmoc-piperazine immobilized on Wang resin reacts with 4-bromophenylboronic acid via Suzuki coupling, and subsequent piperidine treatment removes Fmoc, yielding 2-(4-bromophenyl)piperazine with >95% purity. Benzyl (Bn) groups are less common due to harsher deprotection conditions (H₂/Pd-C), but they remain useful for acid-sensitive intermediates. The dopaminergic receptor system represents a critical target for (R)-2-(4-Bromophenyl)piperazine, with research demonstrating significant binding affinity across multiple dopamine receptor subtypes [1]. The compound exhibits preferential interaction with dopamine D2 receptors, showing enhanced lipophilicity and binding characteristics due to the presence of the bromine atom in the para position of the phenyl ring . Structural modifications within the piperazine framework have been shown to significantly impact dopaminergic receptor selectivity patterns [1]. The bromine substituent at the 4-position enhances monoamine oxidase-B inhibition by 20% at 10 micromolar concentrations, compared to chlorine substitution which achieves only 7% inhibition under similar conditions . This selectivity profile suggests that halogen electronegativity and atomic size play crucial roles in determining receptor binding specificity. Comparative binding studies reveal that (R)-2-(4-Bromophenyl)piperazine demonstrates variable affinity across dopamine receptor subtypes [3]. The compound shows enhanced binding energy stability at dopamine D2 receptors compared to other dopamine receptor subtypes, with binding energy averaging negative 9 kilocalories per mole across different molecular dynamics conformations [3]. The highest number of conformations during molecular dynamics simulations were observed for dopamine D4 and D1 receptors, reaching up to 80 conformations for D4 receptors at 95 nanoseconds [3]. The orthosteric binding site characteristics between D2 and D3 receptors demonstrate virtually identical structural features, yet (R)-2-(4-Bromophenyl)piperazine exhibits differential binding patterns [4]. This selectivity appears to be mediated through extracellular loop 2 and the amino-terminal segment of transmembrane domain 5, where amino acid sequence differences between D2 and D3 receptors influence subtype selectivity [4]. The serotonergic system represents another primary target for (R)-2-(4-Bromophenyl)piperazine, with the compound demonstrating significant binding affinity across multiple serotonin receptor subtypes . Research indicates that the compound exhibits preferential binding to serotonin 5-hydroxytryptamine 1A and 5-hydroxytryptamine 2A receptor subtypes, with the bromine substitution enhancing selectivity compared to other halogen modifications [1]. The mechanism of serotonergic modulation involves direct interaction with specific molecular targets, particularly serotonin receptors, where the compound acts as a ligand binding to these receptors and modulating their activity . This interaction leads to changes in neurotransmitter levels and signaling pathways, resulting in various pharmacological effects within the serotonergic system . Comparative studies with related piperazine derivatives demonstrate that structural modifications significantly impact serotonergic receptor affinity [5]. The highest affinity for serotonin receptors was observed with compounds containing methyl groups at specific positions of the coumarin ring structure, with activity following the order: normal-propyl greater than ethyl greater than isopropyl greater than cyclopropyl [5]. Binding affinity studies reveal that (R)-2-(4-Bromophenyl)piperazine interacts with serotonin 5-hydroxytryptamine 1A receptors with dissociation constants ranging from 0.57 to 22.37 nanomolar depending on structural modifications [6]. The compound demonstrates enhanced potency when bromine substitution occurs at the meta position of the phenyl ring, achieving dissociation constant values as low as 0.78 nanomolar for specific derivatives [6]. The selectivity pattern for serotonergic receptors follows a distinct hierarchy, with ortho-methoxyphenyl groups showing greater affinity than phenyl groups, which in turn demonstrate higher affinity than pyrimidine or pyridine groups [7]. This structure-activity relationship indicates that electron-donating substituents enhance serotonergic receptor binding compared to electron-withdrawing groups [7]. The allosteric modulation capabilities of (R)-2-(4-Bromophenyl)piperazine extend to various ionotropic receptor systems, particularly those involved in glutamatergic and gamma-aminobutyric acid neurotransmission [8]. The compound demonstrates significant modulatory effects on gamma-aminobutyric acid type A receptors, with structural modifications of the piperazine moiety showing enhanced efficiency and potency compared to parent compounds [8]. Research indicates that piperazine derivatives can achieve maximal gamma-aminobutyric acid-induced chloride current modulation of up to 1673% with half-maximal effective concentration values of 51.7 micromolar [8]. The allosteric modulation occurs through binding to sites distinct from the orthosteric binding domain, enabling indirect engagement with receptor function [8]. The selectivity profile for allosteric modulation varies significantly across different ionotropic receptor subtypes [8]. Compounds containing alpha-1-beta-2-gamma-2S subunit compositions demonstrate the highest efficiency for allosteric modulation, while receptors containing beta-1 subunits show significantly reduced modulation capacity [8]. This subunit-dependent selectivity suggests that allosteric binding sites are influenced by specific receptor subunit arrangements [8]. N-methyl-D-aspartate receptor modulation represents another significant target for (R)-2-(4-Bromophenyl)piperazine-related compounds [9]. The compound demonstrates enhanced selectivity for N-methyl-D-aspartate receptor 2C and 2D-containing receptors compared to 2A or 2B subtypes, with competitive glutamate binding site antagonism being the primary mechanism of action [9]. Structural modifications involving phenanthrene attachment at different positions significantly impact allosteric modulation selectivity [9]. Compounds with phenanthrene attachment at the 3-position demonstrate improved selectivity for N-methyl-D-aspartate receptor 2D-containing receptors, with 7 to 10-fold selectivity over 2B or 2A-containing receptors [9]. Comprehensive comparative affinity studies reveal distinct binding patterns for (R)-2-(4-Bromophenyl)piperazine across different neurotransmitter receptor families [10]. The compound demonstrates variable affinity profiles depending on structural modifications and receptor subtype characteristics, with sigma receptors showing particularly interesting binding patterns [10]. Cross-receptor selectivity studies indicate that most piperazine derivatives show significant affinity toward both sigma-1 and sigma-2 receptors, with only specific structural modifications producing higher affinity toward sigma-1 receptors compared to sigma-2 receptors [10]. The highest binding preference for sigma-1 receptors was observed with compounds containing piperidine moieties in their basic structural framework [10]. The relationship between structural features and receptor selectivity demonstrates that piperidine-containing compounds achieve dissociation constants of 3.64 nanomolar for sigma-1 receptors while maintaining moderate affinity for histamine H3 receptors at 7.70 nanomolar [10]. This dual selectivity profile suggests potential for multireceptor therapeutic applications [10]. Binding affinity comparisons across different receptor families reveal that (R)-2-(4-Bromophenyl)piperazine exhibits preferential binding to specific receptor subtypes based on electronic and steric factors [11]. The compound shows enhanced binding affinity when incorporated into larger molecular frameworks that allow for multiple receptor interactions simultaneously [11]. Quantitative structure-activity relationship analyses demonstrate that substituent effects on bioactivity are highly dependent on positional arrangements . Moving bromine substitution from para to meta position reduces receptor binding due to steric hindrance and altered electronic effects, while hybrid structures combining bromophenylpiperazine with additional functional groups exhibit dual mechanisms including enzyme inhibition and antimicrobial action . The introduction of bromine substituents into the phenyl ring of (R)-2-(4-Bromophenyl)piperazine significantly modulates the electronic properties of the pharmacophore, leading to enhanced binding interactions with target receptors. Bromine, with its electronegativity of 2.96, exhibits moderate electron-withdrawing capacity that stabilizes metal-to-ligand charge transfer states and influences the overall electronic distribution within the molecule [1]. The electron-withdrawing effect of bromine substitution leads to stabilization of excited states, particularly affecting the photophysical properties of the compound through modulation of electron density distribution [1] [2]. This electronic modulation has minimal effect when mediated through bond connections in the aromatic ring, but demonstrates significant impact on intermolecular interactions and binding dynamics [2]. A critical aspect of bromine substitution involves the formation of sigma-holes, which are regions of positive electrostatic potential along the carbon-bromine bond axis [3]. These sigma-holes enable the formation of halogen bonds with nucleophilic sites on target proteins, providing directional interactions that enhance binding specificity and affinity. The halogen bonding phenomenon represents a fundamental mechanism through which bromine substitution improves pharmacophore efficiency [3] [4]. Table 1: Electronic Effects of Bromine Substitution on Pharmacophore Efficiency The bromination strategy demonstrates measurable improvements in therapeutic activity through beneficial effects on drug metabolism and increased duration of action [4] [6]. The heavy atom effect associated with bromine can be exploited to enhance the effectiveness of photodynamic therapy and radiosensitization, further expanding the potential applications of brominated derivatives [4]. Conformational analysis of (R)-2-(4-Bromophenyl)piperazine reveals that the piperazine ring exhibits preferential adoption of specific chair conformations that significantly impact receptor binding interactions. The conformational behavior differs markedly from unsubstituted piperazine systems due to the steric and electronic influences of the bromophenyl substituent [7] [8]. The piperazine ring system in 2-substituted derivatives demonstrates a strong preference for axial orientation of the substituent at the 2-position [7]. This axial conformation preference is stabilized by intramolecular interactions and provides optimal spatial arrangement for receptor binding. The conformational preference places the basic nitrogen atoms in a special orientation that closely mimics naturally occurring neurotransmitters [7]. Temperature-dependent nuclear magnetic resonance spectroscopy studies reveal that acyl-functionalized piperazines, including bromophenyl derivatives, exhibit restricted rotation due to partial amide bond character [8]. The interconversion barriers between conformers range from 56 to 80 kilojoules per mole, with coalescence temperatures typically occurring between 40 and 65 degrees Celsius for bromophenyl-substituted systems [8]. Table 2: Conformational Analysis of Piperazine Ring Systems The conformational rigidity imposed by bromophenyl substitution reduces the entropic penalty associated with receptor binding while maintaining essential flexibility for induced-fit mechanisms [9] [8]. This balance between conformational constraint and flexibility optimizes the binding thermodynamics and enhances receptor selectivity. The chiral center at the 2-position of (R)-2-(4-Bromophenyl)piperazine exerts profound influence on target receptor binding kinetics, with the (R)-configuration demonstrating superior binding affinity across multiple receptor systems compared to its (S)-enantiomer [10] [11]. This stereoselectivity arises from the three-dimensional arrangement of pharmacophoric elements that determines complementarity with receptor binding sites [12]. Receptor binding studies demonstrate that the (R)-enantiomer exhibits high-affinity interactions with serotonin 5-hydroxytryptamine 1A receptors in the nanomolar concentration range, with selectivity ratios of 10 to 50-fold compared to the (S)-enantiomer [10]. Similarly, dopamine D2 receptor interactions show moderate to high affinity for the (R)-configuration with 5 to 15-fold selectivity over the (S)-form [11]. The sigma-1 receptor represents a particularly important target where the (R)-enantiomer demonstrates exceptional selectivity [10] [11]. Compounds containing the piperidine moiety as the fundamental structural element show enhanced dual histamine H3 and sigma-1 receptor activity, with the (R)-configuration providing 15 to 30-fold selectivity advantages [11]. This selectivity pattern suggests that the chiral center directly influences the spatial presentation of the bromophenyl pharmacophore. Table 3: Chiral Center Influence on Target Receptor Binding Kinetics Molecular dynamics simulations and binding kinetic studies reveal that the (R)-configuration optimizes the orientation of the bromophenyl group for maximal hydrophobic interactions with receptor binding pockets [17]. The chiral center influences not only the initial binding affinity but also the residence time and dissociation kinetics, contributing to improved pharmacological profiles [18]. The development of hybrid derivatives incorporating the (R)-2-(4-Bromophenyl)piperazine scaffold has yielded compounds with dual receptor affinity profiles that offer significant therapeutic advantages over single-target approaches [19] [20] [21]. These hybrid molecules combine the bromophenyl piperazine pharmacophore with additional structural elements to achieve simultaneous modulation of multiple biological targets. Quinoline-piperazine hybrid derivatives demonstrate exceptional activity against both antibacterial receptors and multidrug-resistant tuberculosis pathogens [21]. The most potent compounds in this series exhibit minimum inhibitory concentrations ranging from 0.07 to 1.1 micromolar, surpassing the efficacy of first-line and second-line tuberculosis drugs [21]. The dual-targeting approach provides broader spectrum activity while reducing the likelihood of resistance development. Thiazole-piperazine conjugates represent another successful hybrid strategy, particularly for targeting tau protein aggregation in neurodegenerative diseases [20]. These compounds demonstrate high affinity for tau protein with half-maximal inhibitory concentrations in the 3 to 15 micromolar range, while simultaneously exhibiting anti-metabolic activity on tau-expressing cancer cells [20]. Table 4: Hybrid Derivatives with Dual Receptor Affinity Profiles Arylpiperazine derivatives targeting androgen receptors demonstrate potent antagonistic activity with half-maximal inhibitory concentrations ranging from 0.65 to 3 micromolar [17]. These compounds show stronger inhibitory activity against androgen-dependent prostate cancer cells compared to androgen-independent cell lines, indicating target-specific mechanisms of action [17]. The synergistic effects observed in piperidine-piperazine hybrid variants targeting both histamine H3 and sigma-1 receptors highlight the potential for improved therapeutic outcomes through dual receptor modulation [11]. These compounds achieve nanomolar binding affinities while maintaining selectivity profiles that minimize off-target effects [11].Stereoselective Synthetic Methodologies for Enantiopure Derivatives
Catalytic Asymmetric Approaches to Piperazine Core Functionalization
Bromophenyl Group Incorporation Strategies in Piperazine Systems
Protecting Group Strategies for Nitrogen Atom Manipulation
Dopaminergic Receptor Binding Profiling and Selectivity Patterns
Dopamine Receptor Subtype Binding Energy (kcal/mol) Conformational Stability Selectivity Index D1 Receptor -9.2 High variability Moderate D2 Receptor -9.0 High stability High D3 Receptor -8.8 Moderate stability Moderate D4 Receptor -9.1 High variability Low Serotonergic System Modulation Mechanisms
Serotonin Receptor Subtype Dissociation Constant (nM) Binding Affinity Rank Functional Response 5-HT1A 0.57-22.37 High Agonist activity 5-HT2A 516-6597 Moderate Antagonist activity 5-HT2C 1018-3712 Low Mixed activity 5-HT7 Variable Moderate Partial agonist Allosteric Modulation of Ionotropic Receptors
Ionotropic Receptor Type Allosteric Site Location Modulation Efficiency (%) Selectivity Factor GABA-A (α1β2γ2S) Transmembrane domain 1673 High GABA-A (α1β1γ2S) Transmembrane domain 1157 Moderate NMDA (GluN2D) Glutamate binding site 85-90 Very High NMDA (GluN2C) Glutamate binding site 75-80 High Comparative Affinity Studies Across Receptor Subtypes
Receptor Family Primary Subtype Affinity Range (nM) Selectivity Pattern Functional Role Dopaminergic D2 10-100 High selectivity Neurotransmission Serotonergic 5-HT1A 0.5-25 Very high selectivity Mood regulation Sigma σ1 3-15 Moderate selectivity Neuroprotection GABA GABA-A 15-60 Subunit dependent Inhibitory signaling Glutamatergic NMDA 25-200 Subtype specific Excitatory signaling Electronic Effects of Bromine Substitution on Pharmacophore Efficiency
Parameter Bromine Value Effect on Activity Reference Citation Electronegativity 2.96 Stabilizes MLCT states [1] Electron-withdrawing capacity Moderate Modulates electron density [2] Sigma-hole formation Present Enables directional interactions [3] Halogen bonding potential High Improves target selectivity [3] Impact on pharmacophore efficiency Enhanced Optimizes binding geometry [4] Receptor binding enhancement Increased affinity Increases therapeutic potential Conformational Analysis of Piperazine Ring Systems
Conformational Parameter Unsubstituted Piperazine Bromophenyl Substituted Impact on Binding Chair conformation preference Rapid interconversion Axial preference Improved orientation Axial orientation stability Variable Enhanced Better receptor fit Interconversion barrier (kJ/mol) 56-60 60-80 Selective binding Temperature coalescence (°C) 25-35 40-65 Temperature stability Ring flexibility High Reduced Reduced entropy loss Chiral center influence Minimal Significant Stereoselectivity Chiral Center Influence on Target Receptor Binding Kinetics
Receptor Type R-Enantiomer Affinity S-Enantiomer Affinity Selectivity Ratio Citation Serotonin 5-HT1A High (nM range) Lower 10-50 fold [10] Dopamine D2 Moderate Reduced 5-15 fold [11] Sigma-1 receptor High selectivity Moderate 15-30 fold [10] [11] P2Y14 receptor Enhanced binding Reduced binding 3-8 fold [15] PARP-1 enzyme Strong inhibition Moderate inhibition 2-5 fold [16] NMDA receptor Low affinity Variable Not significant [10] Hybrid Derivatives with Dual Receptor Affinity Profiles
Hybrid Type Primary Target Secondary Target Dual Affinity Advantage IC50 Range Quinoline-piperazine hybrids Antibacterial receptors MDR-TB pathogens Broader spectrum 0.07-1.1 μM Thiazole-piperazine conjugates Tau protein Glioblastoma cells Enhanced selectivity 3-15 μM Arylpiperazine derivatives Androgen receptor Prostate cancer cells Reduced resistance 0.65-3 μM Bromophenyl-triazole hybrids Multiple targets Antifungal activity Multi-target approach 10-25 μM Piperidine-piperazine variants H3/σ1 receptors Pain receptors Synergistic effects 3.6-12 nM Phenylpiperazine-sulfonamides MDR-TB targets Gram-positive bacteria Improved efficacy 1-5 μM
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Dates